Cobalt sulfate heptahydrate

説明

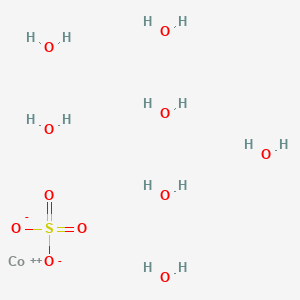

Cobalt(2+) sulfate heptahydrate is a hydrate that is the heptahydrate form of cobalt(2+) sulfate. It has a role as a carcinogenic agent and a genotoxin. It contains a cobalt(2+) sulfate.

特性

IUPAC Name |

cobalt(2+);sulfate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYVLGVRTYSQHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoSO4.7H2O, CoSO4 . 7H2O, CoH14O11S | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-43-3 (Parent) | |

| Record name | Cobaltous sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020340 | |

| Record name | Cobalt sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt sulfate heptahydrate appears as pink to red monoclinic prismatic crystals or red granular solid. Odorless. Becomes anhydrous at 788 °F. (NTP, 1992), PINK-TO-RED CRYSTALS. | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1355 °F at 760 mmHg (decomposes) (NTP, 1992), 420 °C | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 3 °C: 60.4 | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.95 g/cm³ | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10026-24-1 | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous sulfate heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt sulfate heptahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBALTOUS SULFATE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8N698ZE0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206.2 °F (NTP, 1992), 96.8 °C | |

| Record name | COBALT SULFATE HEPTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT(II) SULFATE HEPTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1396 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of Cobalt Sulfate Heptahydrate from Cobalt Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cobalt sulfate heptahydrate (CoSO₄·7H₂O) from cobalt(II) oxide (CoO). The document details the underlying chemical principles, a step-by-step experimental protocol, quantitative data, and essential safety information.

Introduction

Cobalt sulfate and its hydrated forms are crucial inorganic compounds with a wide array of applications. They serve as precursors in the manufacturing of pigments, in electroplating processes, as additives in animal feed and soil, and in the production of other cobalt salts.[1] The synthesis from cobalt oxide is a common and straightforward method, relying on a basic acid-base reaction.[1][2] This guide will focus on the laboratory-scale synthesis of the heptahydrate form, which is the most common commercially available hydrate.[1]

Overall Reaction

The synthesis of cobalt sulfate from cobalt(II) oxide involves the reaction of a basic oxide with a strong acid, sulfuric acid, to produce a salt and water.[3] The balanced chemical equation for this reaction is:

CoO (s) + H₂SO₄ (aq) → CoSO₄ (aq) + H₂O (l) [3]

Following the formation of the aqueous cobalt sulfate solution, the heptahydrate is obtained through crystallization by cooling the solution, which incorporates seven water molecules into the crystal structure.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from cobalt(II) oxide.

Reagents and Equipment

-

Reagents:

-

Cobalt(II) oxide (CoO), powder

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Distilled or deionized water

-

-

Equipment:

-

Glass beakers (various sizes)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Thermometer

-

Buchner funnel and flask

-

Filter paper

-

Crystallizing dish

-

Spatula

-

Desiccator

-

Reaction Procedure

-

Preparation of Sulfuric Acid Solution: Prepare a dilute sulfuric acid solution by slowly adding a calculated volume of concentrated sulfuric acid to a known volume of distilled water in a beaker, while stirring continuously. For example, to prepare 100 mL of a 2 M sulfuric acid solution, slowly add 11.1 mL of concentrated H₂SO₄ to approximately 80 mL of distilled water and then dilute to the final volume of 100 mL.

-

Reaction with Cobalt Oxide: Place the dilute sulfuric acid solution in a beaker on a magnetic stirrer with a heating mantle. Gently heat the solution to approximately 80-90°C.

-

Addition of Cobalt Oxide: Slowly add a stoichiometric amount or a slight excess of cobalt(II) oxide powder to the heated sulfuric acid solution in small portions, while stirring continuously. The reaction is exothermic.

-

Completion of Reaction: Continue heating and stirring the mixture until all the black cobalt(II) oxide has reacted and the solution turns a clear pink/red color. If a slight excess of cobalt oxide was used, some unreacted solid will remain.

-

Filtration: Allow the solution to cool slightly and then filter it while still warm using a Buchner funnel and filter paper to remove any unreacted cobalt(II) oxide or other solid impurities. The resulting filtrate is a clear, pink/red solution of cobalt sulfate.

Crystallization

-

Concentration (Optional): If the solution is too dilute, it can be gently heated to evaporate some of the water and increase the concentration of cobalt sulfate.

-

Cooling and Crystallization: Transfer the warm, clear filtrate to a crystallizing dish. Cover the dish loosely and allow it to cool slowly to room temperature. To promote the formation of the heptahydrate, the temperature should be maintained below 42°C.[4] For optimal crystal growth, the dish can be placed in a cool water bath or a refrigerator (do not freeze).

-

Crystal Formation: Pinkish-red monoclinic crystals of this compound will form as the solution cools and becomes supersaturated.

Product Isolation and Drying

-

Isolation: Once a significant amount of crystals has formed, isolate them from the mother liquor by filtration using a clean Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove any remaining impurities from the mother liquor.

-

Drying: Carefully transfer the crystals to a watch glass or a petri dish. The heptahydrate is stable at room temperature in an environment with humidity greater than 70%.[1] To dry the crystals, they can be left in a desiccator over a saturated solution of a salt that maintains an appropriate humidity level or air-dried in a controlled environment. Avoid excessive heating, as the heptahydrate begins to lose water of crystallization at temperatures above 41.5°C.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for cobalt sulfate and its heptahydrate form.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | CoSO₄·7H₂O |

| Molar Mass | 281.10 g/mol [2] |

| Appearance | Pink to red monoclinic crystals[5] |

| Density | 1.948 g/cm³[5] |

| Melting Point | 96.8 °C (decomposes)[2] |

| pH of Solution (100 g/L at 20°C) | 4[6] |

Table 2: Solubility of Cobalt Sulfate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 25.5 |

| 20 | 36.2 |

| 40 | 49.9 |

| 70 | 67.0 |

| 100 | 84.0 |

(Data sourced from Sigma-Aldrich and PubChem)[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Appearance: Visual inspection of the characteristic pinkish-red monoclinic crystals.

-

Melting Point: Determination of the decomposition temperature, which should be around 96.8°C.[2]

-

Spectroscopy:

-

FTIR Spectroscopy: To identify the presence of sulfate ions and water of hydration.

-

UV-Vis Spectroscopy: To confirm the presence of the hydrated cobalt(II) ion, which gives the characteristic pink/red color to the solution.

-

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the heptahydrate.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Work in a well-ventilated area or under a fume hood, especially when handling concentrated sulfuric acid and cobalt(II) oxide powder.[8]

-

Handling Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and always add acid to water, never the other way around, to avoid a violent exothermic reaction.

-

Handling Cobalt Compounds: Cobalt(II) oxide and cobalt sulfate are harmful if swallowed or inhaled and may cause skin and respiratory sensitization.[4][9] Avoid creating and inhaling dust.[10]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cobalt compounds are toxic to aquatic life and should not be released into the environment.[10]

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound, Cobalt Sulphate Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. you-iggy.com [you-iggy.com]

- 4. lapischem.com [lapischem.com]

- 5. Cobaltous sulfate heptahydrate | CoSO4.7H2O | CID 61444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cobalt(II) sulfate heptahydrate for analysis EMSURE 10026-24-1 [sigmaaldrich.com]

- 7. Cobalt Sulfate | CoSO4 | CID 24965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. redox.com [redox.com]

- 10. nornickel.com [nornickel.com]

An In-depth Technical Guide to the Synthesis of Cobalt (II) Sulfate Heptahydrate from Cobalt (II) Carbonate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the preparation of cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O) from cobalt (II) carbonate (CoCO₃). The document details the underlying chemical principles, a step-by-step experimental protocol, critical process parameters, and essential safety precautions. Quantitative data are summarized in tabular format for clarity, and key processes are visualized using workflow diagrams to facilitate understanding and reproducibility in a laboratory setting.

Introduction

Cobalt (II) sulfate and its hydrated forms are crucial inorganic compounds with wide-ranging applications. They serve as precursors in the synthesis of other cobalt salts and pigments for glass and porcelain, and are utilized in electroplating, storage batteries, and as additives to soil and animal feeds.[1] The heptahydrate form (CoSO₄·7H₂O) is one of the most common and is valued as a readily available source of cobalt (II) ions in coordination chemistry.[1]

The synthesis from cobalt (II) carbonate and sulfuric acid is a straightforward and common laboratory method, relying on a classic acid-carbonate reaction to produce the desired salt, water, and carbon dioxide.[2][3][4] Careful control of reaction and crystallization conditions, particularly temperature, is critical to selectively isolate the heptahydrate form.[5][6][7]

Chemical Principles and Properties

The synthesis is based on the neutralization reaction between a metal carbonate and a strong acid. Cobalt (II) carbonate reacts with aqueous sulfuric acid to yield cobalt (II) sulfate, water, and carbon dioxide gas.[3][4]

Reaction Equation: CoCO₃(s) + H₂SO₄(aq) → CoSO₄(aq) + H₂O(l) + CO₂(g)[2][3]

Following the reaction, the desired cobalt (II) sulfate heptahydrate is isolated from the aqueous solution by crystallization. The specific hydrate that crystallizes is highly dependent on temperature. To obtain the heptahydrate form, crystallization must be carried out at temperatures below approximately 42°C.[5][6] Studies have shown that crystallization at 30°C and 40°C yields cobalt sulfate heptahydrate, whereas crystallization at 60°C and higher temperatures produces the hexahydrate form.[7][8][9]

Physical and Chemical Properties

A summary of the key properties of the reactant and the final product is presented below.

| Property | Cobalt (II) Carbonate (CoCO₃) | Cobalt (II) Sulfate Heptahydrate (CoSO₄·7H₂O) |

| Molar Mass | 118.94 g/mol | 281.103 g/mol [1] |

| Appearance | Red/pink crystalline powder[3] | Reddish, rose-pink solid[1][10] |

| Density | 4.13 g/cm³ | 1.948 g/cm³[1] |

| Solubility in Water | Insoluble | 60.4 g/100 mL (at 3°C)[1] |

| Crystal Structure | Rhombohedral | Monoclinic[1] |

| Stability | Stable under normal conditions | Stable at >70% humidity; converts to hexahydrate otherwise[1][10] |

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of cobalt (II) sulfate heptahydrate.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Cobalt (II) Carbonate (CoCO₃) | Analytical Reagent (AR) | |

| Sulfuric Acid (H₂SO₄) | Analytical Reagent (AR) | ~2 M solution (approx. 10-20% w/v) |

| Deionized Water | High Purity | |

| Beakers (250 mL, 500 mL) | Borosilicate Glass | |

| Graduated Cylinders | Borosilicate Glass | |

| Stirring Rod / Magnetic Stirrer | ||

| Heating Mantle or Hot Plate | With temperature control | |

| Buchner Funnel and Flask | For vacuum filtration | |

| Filter Paper | Whatman No. 1 or equivalent | |

| Crystallizing Dish | ||

| Watch Glass | To cover the dish |

Stoichiometric Calculations

To produce a theoretical yield of 50 g of cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O, Molar Mass = 281.103 g/mol ), the required mass of cobalt (II) carbonate (CoCO₃, Molar Mass = 118.94 g/mol ) is calculated as follows:

-

Moles of CoSO₄·7H₂O: 50 g / 281.103 g/mol = 0.1779 mol

-

Moles of CoCO₃ (1:1 stoichiometry): 0.1779 mol

-

Mass of CoCO₃: 0.1779 mol * 118.94 g/mol ≈ 21.16 g

A slight excess of cobalt carbonate is recommended to ensure complete neutralization of the sulfuric acid.

Synthesis Procedure

-

Acid Preparation: Prepare approximately 100 mL of a 2 M sulfuric acid solution by carefully adding the concentrated acid to deionized water. Safety Note: Always add acid to water, never the other way around, to dissipate the heat generated.[11]

-

Reaction: Gently warm the sulfuric acid solution to approximately 40-50°C in a 500 mL beaker. Begin slowly adding small portions of the pre-weighed cobalt (II) carbonate powder to the warm acid with continuous stirring.[2]

-

Observation: Effervescence (release of CO₂ gas) will be observed. Continue adding the carbonate portion-wise until the effervescence ceases, indicating the complete neutralization of the acid.[2] The solution should turn a characteristic pink/red color.

-

Filtration: Once the reaction is complete, heat the solution to near boiling to coagulate any fine impurities. Filter the hot solution using a Buchner funnel to remove any unreacted cobalt carbonate and other insoluble impurities.[12]

-

Crystallization: Transfer the clear pink filtrate to a crystallizing dish. Cover it with a watch glass, leaving a small opening, and allow it to cool slowly and undisturbed. To ensure the formation of the heptahydrate, the solution temperature should be maintained below 40°C.[7][8] Placing the dish in a cool water bath or allowing it to cool at room temperature is effective.

-

Isolation and Drying: After several hours or overnight, reddish crystals of cobalt (II) sulfate heptahydrate will have formed. Isolate the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold deionized water to remove any residual acid.

-

Drying: Dry the crystals by pressing them between sheets of filter paper. Do not heat the crystals above 40°C, as this may cause them to lose water of crystallization and convert to lower hydrates.[9] Store the final product in a tightly sealed container to prevent dehydration.[10]

Process Visualization

The following diagrams illustrate the key workflows and chemical transformations involved in the synthesis.

Caption: Diagram 1: Experimental Workflow for Synthesis.

Caption: Diagram 2: Chemical Transformation Pathway.

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber) when handling sulfuric acid and cobalt compounds.[13][14]

-

Ventilation: All steps, especially the reaction between cobalt carbonate and sulfuric acid which releases CO₂ gas, should be performed in a well-ventilated laboratory or inside a fume hood.[13][14]

-

Handling Sulfuric Acid: Sulfuric acid is highly corrosive and can cause severe burns.[11] Always add acid to water slowly to prevent boiling and splashing.[11] Have an appropriate spill kit and neutralizer (like sodium bicarbonate) readily available.

-

Cobalt Compounds: Cobalt compounds are moderately toxic and are classified as potential carcinogens.[1][10] Avoid inhalation of dust and direct skin contact.

-

First Aid: In case of skin contact with acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15] For eye contact, use an eyewash station immediately and continue flushing for at least 30 minutes while seeking emergency medical help.[11]

Conclusion

The synthesis of cobalt (II) sulfate heptahydrate from cobalt (II) carbonate is an effective and illustrative laboratory procedure. Success hinges on the careful control of the reaction stoichiometry and, most critically, the temperature during the crystallization phase to ensure the selective formation of the desired heptahydrate. By following the detailed protocol and adhering to the stringent safety measures outlined in this guide, researchers can reliably produce high-purity cobalt (II) sulfate heptahydrate for subsequent applications.

References

- 1. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Cobalt(II) sulfate - Crystal growing [en.crystalls.info]

- 3. H2SO4 + CoCO3 → H2O + CO2 + CoSO4 - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. reaction [superprof.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.aalto.fi [research.aalto.fi]

- 9. Semi-batch evaporative crystallization and drying of cobalt sulphate hydrates [aaltodoc.aalto.fi]

- 10. Cobalt (II) Sulfate Formula - GeeksforGeeks [geeksforgeeks.org]

- 11. CCOHS: Sulfuric Acid [ccohs.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. What are the safety precautions when handling acids? - Blog [bofanchem.com]

- 14. westlab.com.au [westlab.com.au]

- 15. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

Technical Guide to the Physical Properties of Cobalt(II) Sulfate Heptahydrate (CoSO₄·7H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for various applications, including as a precursor in synthesis, a component in media, or a subject of toxicological and environmental studies. This document presents quantitative data in structured tables, details the experimental protocols for property determination, and includes visualizations to illustrate key processes.

General Characteristics

Cobalt(II) sulfate heptahydrate is an inorganic compound that presents as red to pink monoclinic prismatic crystals or a granular solid.[1][2] It is the most common hydrated form of cobalt(II) sulfate and is readily soluble in water and methanol.[3] The compound is paramagnetic due to the presence of the Co(II) ion, which has an odd number of electrons.[3] In aqueous solutions, it forms the metal aquo complex [Co(H₂O)₆]²⁺.[3]

Quantitative Physical Properties

The key physical properties of cobalt(II) sulfate heptahydrate are summarized in the tables below for easy reference and comparison.

Table 1: General and Crystallographic Properties

| Property | Value | Reference |

| Chemical Formula | CoSO₄·7H₂O | [4] |

| Molecular Weight | 281.10 g/mol | [5] |

| Appearance | Red to pink monoclinic prismatic crystals or granular solid | [1][2] |

| Crystal System | Monoclinic | [3] |

| Density | 1.948 - 2.03 g/cm³ | [4][6] |

Table 2: Thermal and Optical Properties

| Property | Value | Reference |

| Melting Point | 96.8 °C (decomposes) | [6] |

| Boiling Point | Decomposes | [1] |

| Refractive Index (n_D) | 1.483 | [3] |

Table 3: Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 3 | 60.4 | [6] |

| Water | 20 | 36.2 | [6] |

| Water | 70 | 67 | [6] |

| Methanol | 18 | 54.5 | [3] |

Table 4: Magnetic Property

| Property | Value (cgs units) | Reference |

| Molar Magnetic Susceptibility (χ_m) | +10,000 x 10⁻⁶ cm³/mol | [3] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of CoSO₄·7H₂O. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

X-ray Crystallography for Crystal Structure Determination

This protocol outlines the single-crystal X-ray diffraction method to determine the crystal structure of CoSO₄·7H₂O.

Objective: To elucidate the three-dimensional arrangement of atoms and determine the unit cell parameters.

Methodology:

-

Crystal Selection and Mounting:

-

Select a single, well-formed crystal of CoSO₄·7H₂O with dimensions typically between 0.1 and 0.3 mm.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

-

Data Collection:

-

Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for Lorentz and polarization effects, and absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

-

-

Analysis:

-

Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.

-

Generate crystallographic information files (CIF) for publication and database deposition.

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol describes the use of TGA and DTA to study the thermal decomposition of CoSO₄·7H₂O.

Objective: To determine the temperatures at which dehydration and decomposition occur and to quantify the associated mass losses.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of powdered CoSO₄·7H₂O (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA/DTA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to identify the temperature ranges of mass loss, which correspond to the removal of water molecules and the decomposition of the sulfate.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values for the dehydration and decomposition reactions.

-

Analyze the DTA curve to identify endothermic or exothermic events associated with phase transitions, dehydration, and decomposition.

-

Gouy Method for Magnetic Susceptibility Measurement

This protocol details the Gouy method for determining the magnetic susceptibility of powdered CoSO₄·7H₂O.

Objective: To measure the paramagnetic susceptibility of the compound.

Methodology:

-

Sample Preparation:

-

Finely powder the CoSO₄·7H₂O sample.

-

Pack the powder uniformly into a cylindrical Gouy tube of known length and cross-sectional area.

-

-

Measurement Procedure:

-

Suspend the Gouy tube from a sensitive balance, with the bottom of the tube positioned in the center of the poles of an electromagnet and the top of the tube in a region of negligible magnetic field.

-

Measure the apparent mass of the sample without the magnetic field applied (m_off).

-

Apply a known magnetic field (H) and measure the apparent mass of the sample again (m_on).

-

The change in mass (Δm = m_on - m_off) is proportional to the magnetic susceptibility.

-

-

Calibration and Calculation:

-

Calibrate the instrument using a substance with a known magnetic susceptibility (e.g., HgCo(SCN)₄).

-

Calculate the gram magnetic susceptibility (χ_g) using the formula: χ_g = (2 * g * Δm) / (H² * A) where g is the acceleration due to gravity, and A is the cross-sectional area of the sample.

-

Calculate the molar magnetic susceptibility (χ_m) by multiplying the gram susceptibility by the molecular weight of CoSO₄·7H₂O.

-

Visualizations

Thermal Decomposition Pathway of CoSO₄·7H₂O

The following diagram illustrates the stepwise thermal decomposition of cobalt(II) sulfate heptahydrate. The process involves the sequential loss of water molecules to form lower hydrates and the anhydrous form, followed by the decomposition of the anhydrous salt at higher temperatures.

Caption: Thermal decomposition pathway of CoSO₄·7H₂O.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of CoSO₄·7H₂O in water at various temperatures.

References

- 1. Cobaltous sulfate heptahydrate | CoSO4.7H2O | CID 61444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. myphysicsclassroom.in [myphysicsclassroom.in]

- 3. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. WebElements Periodic Table » Cobalt » cobalt sulphate heptahydrate [webelements.com]

- 5. americanelements.com [americanelements.com]

- 6. Cobalt Sulfate | CoSO4 | CID 24965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Cobalt Sulfate Heptahydrate

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive analysis of the crystal structure of cobalt sulfate heptahydrate (CoSO₄·7H₂O), a compound of interest in various scientific domains. This document outlines the precise atomic arrangement, details the experimental protocols for its characterization, and presents key crystallographic data in a clear, accessible format.

This compound, known in its mineral form as bieberite, crystallizes in a monoclinic system.[1][2][3] Its structure is characterized by the presence of [Co(H₂O)₆]²⁺ octahedra, where a central cobalt ion is coordinated by six water molecules. An additional water molecule and a sulfate anion complete the asymmetric unit, participating in a complex network of hydrogen bonds that stabilizes the crystal lattice.[1][4]

Crystallographic Data Summary

The definitive structural parameters for this compound have been determined through single-crystal X-ray diffraction studies. A detailed investigation on the deuterated analogue, CoSO₄·7D₂O, which is isotypic with the hydrated form, provides precise atomic coordinates and geometric parameters.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 14.048(1) Å, b = 6.4941(6) Å, c = 10.925(2) Å |

| β = 105.232(8)° | |

| Cell Volume (V) | 961.66 ų |

| Formula Units (Z) | 4 |

| Calculated Density (Dx) | 2.073 g/cm³ |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis using diffraction techniques.

Synthesis and Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution using the slow evaporation method.[1]

-

Preparation of a Saturated Solution: A saturated solution of cobalt(II) sulfate is prepared by dissolving the salt in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

-

Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.

-

Crystallization: The filtered solution is allowed to cool slowly to room temperature in a loosely covered container. This slow cooling and subsequent evaporation of the solvent over several days to weeks promotes the formation of well-defined single crystals. Crystallization should be carried out below approximately 42 °C to favor the formation of the heptahydrate form.[5][6]

An alternative method involves solvating-out crystallization, where a solvating-out agent is added to an aqueous solution of cobalt sulfate to induce crystallization.[7]

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement is determined using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation, λ = 0.71073 Å). The diffraction data are collected at a controlled temperature, typically room temperature (298 K).[4] A series of diffraction images are recorded as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction intensities are processed to correct for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods, which minimizes the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, displacement parameters, and other crystallographic details.[4]

Visualizing the Workflow and Structural Relationships

To better understand the process and the interplay of key parameters in crystal structure analysis, the following diagrams are provided.

References

- 1. minsocam.org [minsocam.org]

- 2. Bieberite - Wikipedia [en.wikipedia.org]

- 3. rruff.net [rruff.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN105668651A - Production method for cobaltous sulfate heptahydrate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Cobalt Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of cobalt sulfate heptahydrate (CoSO₄·7H₂O) in various solvents. This information is critical for a range of applications, from the development of novel drug delivery systems to the synthesis of advanced materials. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 3 | 60.4[1] |

| 20 | 36.2[2] |

| 21.1 (70°F) | ~39.8 (calculated from 35.040 lb/100 lb water)[1] |

| 70 | 67[1] |

| 100 | 84[1] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference |

| Methanol | Particularly soluble, 54.5 g/100 cc at 18°C.[1][3][4] | [1][3][4] |

| Ethanol | Slightly soluble, 2.5 g/100 cc at 3°C.[1][2][3][4] | [1][2][3][4] |

| Acetone | No specific data found, but generally considered insoluble in non-polar solvents.[5] | [5] |

Experimental Protocol for Determining Solubility

The following is a standard methodology for determining the solubility of an inorganic salt like this compound as a function of temperature. This protocol is based on established laboratory practices for generating solubility curves.[6][7]

Objective: To determine the solubility of this compound in water at various temperatures.

Materials:

-

This compound (CoSO₄·7H₂O)

-

Distilled or deionized water

-

25 x 250-mm test tube with a 2-hole rubber stopper

-

Thermometer

-

Glass or wire stirring rod

-

Beaker

-

Hot plate or Bunsen burner

-

Analytical balance

-

Watch glass or evaporating dish

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a known amount of this compound and transfer it to the test tube.

-

Add a measured volume of distilled water to the test tube.

-

Insert the rubber stopper fitted with a thermometer and a stirring rod. The thermometer bulb should be submerged in the solution but not touching the bottom of the test tube.

-

-

Heating and Dissolution:

-

Gently heat the test tube in a water bath (a beaker of water on a hot plate) while continuously stirring the solution with the stirring rod.

-

Continue heating and stirring until all the this compound has completely dissolved.

-

-

Determining the Saturation Temperature:

-

Once all the salt has dissolved, remove the test tube from the water bath.

-

Allow the solution to cool slowly while continuing to stir.

-

Carefully observe the solution for the first sign of recrystallization (the appearance of a solid).

-

The temperature at which recrystallization begins is the saturation temperature for that specific concentration of the salt. Record this temperature.

-

-

Varying Concentrations:

-

To obtain a solubility curve, repeat steps 1-3 with different known masses of this compound or by adding a known volume of water to the existing solution to dilute it.[6] This will yield a series of saturation temperatures for different concentrations.

-

-

Gravimetric Determination (Alternative Method):

-

Prepare saturated solutions at different constant temperatures (e.g., in a temperature-controlled water bath).

-

Once equilibrium is reached (no more salt dissolves), carefully decant a known volume of the supernatant (the clear liquid above the undissolved solid).

-

Weigh a clean, dry watch glass or evaporating dish.

-

Transfer the known volume of the saturated solution to the weighed dish.

-

Gently heat the dish to evaporate the water completely. A drying oven set at a low temperature (e.g., 110°C) is suitable.

-

Once all the water has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish again.

-

The difference in mass corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in grams per 100 mL of water.

-

-

Data Analysis:

-

Plot the solubility (in g/100 mL of water) on the y-axis against the saturation temperature (°C) on the x-axis to construct a solubility curve.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Cobalt Sulfate | CoSO4 | CID 24965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound - Lapis Chem [lapischem.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. Cobalt(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. fountainheadpress.com [fountainheadpress.com]

- 7. scribd.com [scribd.com]

An In-Depth Technical Guide to Cobalt Sulfate Heptahydrate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cobalt sulfate heptahydrate (CoSO₄·7H₂O), a compound of significant interest in various scientific and industrial fields, including its application in drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its biological implications.

Core Properties of this compound

This compound is an inorganic compound that typically appears as red or pink monoclinic crystals. It is the most common hydrated form of cobalt(II) sulfate.[1][2] The anhydrous form is a red crystalline solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | References |

| Chemical Formula | CoSO₄·7H₂O | [1][3] |

| Molecular Weight | 281.10 g/mol | [1][3] |

| Appearance | Pink to red monoclinic prismatic crystals or red granular solid | [1] |

| Density | 1.948 g/cm³ | [2] |

| Melting Point | 96.8 °C (decomposes) | [1] |

| Solubility in Water | 36.2 g/100 mL at 20 °C | [2] |

| Solubility in Methanol | Soluble | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for reproducible research.

Synthesis of this compound from Cobalt Carbonate

This protocol outlines the synthesis of this compound via the reaction of cobalt carbonate with sulfuric acid.[2]

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Dilute sulfuric acid (H₂SO₄), approximately 2M

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate with magnetic stirrer

-

pH paper or pH meter

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Carefully add a stoichiometric amount of cobalt(II) carbonate to a beaker containing a calculated volume of dilute sulfuric acid. The addition should be done slowly and with constant stirring to control the effervescence (release of CO₂ gas).

-

Gently heat the mixture on a heating plate with continuous stirring until the reaction ceases and all the cobalt carbonate has dissolved, forming a clear pink solution.

-

Test the pH of the solution to ensure it is slightly acidic. If necessary, add a small amount of dilute sulfuric acid to achieve a pH between 4 and 5.

-

Filter the hot solution through a Buchner funnel to remove any unreacted solids or impurities.

-

Transfer the clear filtrate to a crystallizing dish and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the dish can be partially covered to slow down evaporation.

-

As the solution cools and the solvent evaporates, pinkish-red crystals of this compound will form.

-

Once a significant amount of crystals has formed, collect them by filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals at a low temperature (below 40°C) to prevent the loss of water of hydration. The heptahydrate is stable at room temperature with a humidity greater than 70%.[2]

Purification by Recrystallization

For higher purity, the synthesized this compound can be recrystallized.

Procedure:

-

Dissolve the synthesized crystals in a minimum amount of hot distilled water.

-

Filter the hot, saturated solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to facilitate the growth of well-defined crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold distilled water, and dry as previously described.

Characterization Techniques

X-ray Diffraction (XRD): XRD is employed to confirm the crystalline structure of the synthesized this compound.

-

Sample Preparation: A fine powder of the crystalline sample is uniformly spread on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02°.

-

Analysis: The resulting diffractogram is compared with standard reference patterns for this compound (e.g., from the JCPDS database) to verify the crystal phase and purity. The monoclinic crystal structure of the heptahydrate can be confirmed through this method.[2]

Thermogravimetric Analysis (TGA): TGA is used to determine the water of hydration content and the thermal stability of the compound.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions: The sample is heated from room temperature to approximately 500°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Analysis: The TGA curve will show distinct weight loss steps corresponding to the dehydration of the heptahydrate. The hexahydrate form converts to the monohydrate and then to the anhydrous form at approximately 100°C and 250°C, respectively.[2] The theoretical weight loss for the seven water molecules can be calculated and compared to the experimental data to confirm the hydration state.

Biological Signaling and Implications

Cobalt ions (Co²⁺), the biologically active component of cobalt sulfate, have been shown to influence various cellular signaling pathways, which is of particular interest in drug development and toxicology.

One significant effect of cobalt ions is the induction of a hypoxic response by stabilizing the hypoxia-inducible factor-1 alpha (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. Cobalt ions can substitute for the iron(II) cofactor in the active site of PHD enzymes, thereby inhibiting their activity. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and cell metabolism.

Furthermore, cobalt ions have been implicated in inducing oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage and activate stress-response pathways, such as the Nrf2 pathway, and can also contribute to inflammatory responses.

References

- 1. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. The molecular mechanism of cell activation by cobalt ions. Comment on Ninomiya et al.: Metal ions activate vascular endothelial cells and increase lymphocyte chemotaxis and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anhydrous and Heptahydrate Forms of Cobalt Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt (II) sulfate is an inorganic compound with significant applications across various scientific and industrial domains, including in the development of pharmaceuticals and as a hypoxia-mimetic agent in cell biology research.[1][2] It primarily exists in two common forms: the anhydrous salt (CoSO₄) and its hydrated counterpart, cobalt sulfate heptahydrate (CoSO₄·7H₂O). The presence or absence of water of hydration dramatically influences the compound's physicochemical properties and, consequently, its handling, storage, and application. This technical guide provides a comprehensive comparison of these two forms, detailing their properties, analytical characterization methods, and their role in biological signaling pathways.

Physicochemical Properties

The anhydrous and heptahydrate forms of cobalt sulfate exhibit distinct physical and chemical characteristics. These differences are crucial for their appropriate selection and use in research and development. A summary of their key properties is presented in the tables below.

General and Physical Properties

| Property | Cobalt Sulfate Anhydrous | This compound |

| Chemical Formula | CoSO₄[3] | CoSO₄·7H₂O[4] |

| Molar Mass | 154.996 g/mol [4] | 281.103 g/mol [4] |

| Appearance | Reddish crystalline solid[3][4] | Pink to red monoclinic prismatic crystals or red granular solid[2] |

| Density | 3.71 g/cm³[4] | 1.948 g/cm³[4] |

| Melting Point | 735 °C (decomposes)[4] | 96.8 °C (decomposes)[2] |

| Hygroscopicity | Hygroscopic[5] | Effloresces in dry air[6] |

Solubility

| Solvent | Cobalt Sulfate Anhydrous | This compound |

| Water | 36.2 g/100 mL (20 °C)[4] | 60.4 g/100 mL (3 °C)[7] |

| 84 g/100 mL (100 °C)[7] | 67 g/100 mL (70 °C)[7] | |

| Methanol | 1.04 g/100 mL (18 °C) | 54.5 g/100 mL (18 °C)[7] |

| Ethanol | Slightly soluble | Slightly soluble[2] |

| Ammonia | Insoluble[8] | Insoluble |

Experimental Protocols for Characterization

Differentiating between the anhydrous and heptahydrate forms of cobalt sulfate requires specific analytical techniques. Below are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of this compound by monitoring its mass change as a function of temperature.

Methodology: A sample of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible. The analysis is performed using a thermogravimetric analyzer. The sample is heated from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative decomposition. The mass of the sample is recorded as a function of temperature. The resulting TGA curve for the heptahydrate will show distinct mass loss steps corresponding to the sequential removal of water molecules. The heptahydrate is known to convert to the hexahydrate, then to the monohydrate, and finally to the anhydrous form at specific temperature ranges.[4] One study showed four dehydration steps at 101, 112, 246, and 295 °C.[9]

X-Ray Diffraction (XRD)

Objective: To identify the crystalline structure of anhydrous and heptahydrate cobalt sulfate.

Methodology: A finely powdered sample of either anhydrous or heptahydrate cobalt sulfate is mounted on a sample holder. The XRD pattern is obtained using a powder X-ray diffractometer. Typical experimental conditions involve using a Cu Kα radiation source (λ = 1.5406 Å) and scanning a 2θ range from 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step. The resulting diffraction patterns will exhibit unique sets of peaks for the anhydrous and heptahydrate forms due to their different crystal lattices. These patterns can be compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) for positive identification. For instance, studies have shown that cobalt sulfate crystallizes as the heptahydrate at 30°C and 40°C, while the hexahydrate form is obtained at 60°C and 80°C.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and the presence of water of hydration in the cobalt sulfate samples.

Methodology: For solid samples, the KBr pellet method is commonly employed.[12] A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.[12] The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The spectrum of the heptahydrate will show broad absorption bands in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of water molecules, and a band around 1640 cm⁻¹, corresponding to the H-O-H bending vibration. These bands will be absent in the spectrum of the anhydrous form. Both forms will exhibit strong absorption bands related to the sulfate anion (SO₄²⁻) vibrations, typically in the 1100 cm⁻¹ region.[13]

Raman Spectroscopy

Objective: To provide complementary vibrational information to FTIR, particularly for distinguishing the different hydrated forms.

Methodology: A small amount of the crystalline sample is placed on a microscope slide. The Raman spectrum is excited using a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a Raman spectrometer. The spectra of the different hydrates of cobalt sulfate can be distinguished by shifts in the vibrational modes of the sulfate ion and the presence and characteristics of the water vibrational bands. For example, the symmetric stretching mode (ν₁) of the sulfate ion appears at different wavenumbers for the heptahydrate, hexahydrate, and monohydrate forms.[7][14]

Biological Significance and Signaling Pathways

Cobalt salts, including cobalt sulfate, are of significant interest to researchers in drug development due to their ability to mimic hypoxic conditions in vitro and in vivo.[15] This effect is primarily mediated through the stabilization of the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α).[16][17]

Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent. This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Cobalt (Co²⁺) ions can substitute for iron (Fe²⁺) in the active site of PHDs, thereby inhibiting their activity.[17] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even in the presence of oxygen.

The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This HIF-1 complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of various target genes, activating their transcription.[18][19]

The downstream targets of HIF-1 are numerous and play critical roles in various cellular processes relevant to drug development, particularly in cancer research. These include:

-

Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF).[20]

-

Glucose Metabolism: Increased expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes.[16]

-

Cell Proliferation and Survival: Activation of genes involved in cell cycle regulation and apoptosis.[18]

-

Invasion and Metastasis: Regulation of genes associated with the epithelial-mesenchymal transition (EMT).[19][20]

The ability of cobalt sulfate to chemically induce a hypoxic response provides a valuable tool for studying the roles of HIF-1 in various diseases and for screening potential therapeutic agents that target this pathway.

Visualizations

Logical Workflow for Differentiation

Caption: A logical workflow for the differentiation of anhydrous and heptahydrate cobalt sulfate.

Cobalt-Induced HIF-1α Signaling Pathway

Caption: Cobalt-induced stabilization of HIF-1α and downstream signaling events.

Applications in Drug Development and Research

The distinct properties of anhydrous and heptahydrate cobalt sulfate lend them to different applications in the pharmaceutical and research sectors.

-

Anhydrous Cobalt Sulfate: Due to its hygroscopic nature, it can be used as a water scavenger in certain non-aqueous reactions or formulations. Its higher cobalt content by mass may be advantageous in applications where a higher concentration of cobalt is required in a smaller volume.

-

This compound: This is the more commonly used form in biological research due to its ready solubility in aqueous media, making it suitable for preparing solutions for cell culture experiments.[2] It is widely employed as a chemical inducer of hypoxia to study the HIF-1 pathway and its role in various diseases, including cancer and ischemia.[15][17] It is also used as a mineral supplement in some veterinary pharmaceuticals.[18]

Conclusion

Cobalt sulfate, in both its anhydrous and heptahydrate forms, presents a versatile tool for researchers and drug development professionals. A thorough understanding of their distinct physicochemical properties is essential for their effective use. The analytical techniques outlined in this guide provide a robust framework for their characterization and differentiation. Furthermore, the ability of cobalt sulfate to modulate the HIF-1α signaling pathway offers a powerful method for investigating cellular responses to hypoxia and for the development of novel therapeutic strategies.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. This compound, Cobalt Sulphate Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Cobalt(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 4. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 5. research.aalto.fi [research.aalto.fi]

- 6. americanelements.com [americanelements.com]

- 7. Semi-batch evaporative crystallization and drying of cobalt sulphate hydrates [aaltodoc.aalto.fi]

- 8. Cobalt Sulfate | CoSO4 | CID 24965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The hypoxia-mimetic agent cobalt chloride induces cell cycle arrest and alters gene expression in U266 multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Infrared Spectroscopic Analysis of the Inorganic Deposits from Water in Domestic and Technical Heat Exchangers [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. storage.imrpress.com [storage.imrpress.com]

- 16. HIF-1: upstream and downstream of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. HIF-1α: a Valid Therapeutic Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Cobalt Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt sulfate heptahydrate (CoSO₄·7H₂O), a process of significant interest in various fields, including catalyst development, ceramics, and metallurgy. This document details the sequential dehydration and decomposition steps, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition pathway.

Introduction

This compound is a crystalline solid that, upon heating, undergoes a multi-stage decomposition process. This process involves the sequential loss of its seven water molecules of hydration, followed by the decomposition of the anhydrous cobalt sulfate into cobalt oxide and sulfur oxides. Understanding the precise temperatures and mechanisms of these transitions is critical for controlling material properties and for the synthesis of cobalt-based materials with desired characteristics.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct steps, each corresponding to the loss of a specific number of water molecules, culminating in the decomposition of the anhydrous salt. The transition temperatures can be influenced by experimental conditions such as heating rate and atmospheric humidity.

The generally accepted decomposition pathway is as follows:

-

CoSO₄·7H₂O → CoSO₄·6H₂O + H₂O

-

CoSO₄·6H₂O → CoSO₄·H₂O + 5H₂O

-

CoSO₄·H₂O → CoSO₄ + H₂O

-

2CoSO₄ → 2CoO + 2SO₂ + O₂

It is important to note that some studies suggest the formation of other intermediate hydrates, and the exact temperature ranges for each step can vary.

Caption: The sequential decomposition pathway of this compound.

Quantitative Data

The following table summarizes the key temperature ranges and theoretical mass losses for each stage of the thermal decomposition of this compound.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| CoSO₄·7H₂O → CoSO₄·6H₂O | ~23 - 100[1] | 6.41 | 6.41 |

| CoSO₄·6H₂O → CoSO₄·H₂O | 100 - 250[2][3] | 32.04 | 38.45 |

| CoSO₄·H₂O → CoSO₄ | 250 - 420[2][4] | 6.41 | 44.86 |

| 2CoSO₄ → 2CoO + 2SO₂ + O₂ | 600 - 735[2][4] | 51.43 (of anhydrous) | 73.14 |

Note: The temperature ranges are approximate and can be influenced by experimental conditions.

Experimental Protocols

The data presented in this guide are typically obtained using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a microbalance, furnace, and a programmable temperature controller.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures of decomposition and the percentage mass loss at each step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rate of mass loss.

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature.

Procedure:

The procedure is similar to TGA, but the instrument simultaneously measures the temperature difference or heat flow. This provides information about the thermal events occurring during decomposition, such as endothermic (melting, dehydration) or exothermic (crystallization, oxidation) processes. The resulting DTA or DSC curve shows peaks corresponding to these thermal events.

Detailed Decomposition Stages

Dehydration

The dehydration of this compound occurs in multiple, often overlapping, steps.

-

Step 1: CoSO₄·7H₂O → CoSO₄·6H₂O: The first water molecule is lost at relatively low temperatures, and this transition is highly dependent on ambient humidity.[3] Studies have shown this can occur at room temperature (around 23 °C) under drying conditions.[1]

-

Step 2: CoSO₄·6H₂O → CoSO₄·H₂O: The next five water molecules are lost in a broader temperature range, typically between 100 °C and 250 °C.[2][3]

-

Step 3: CoSO₄·H₂O → CoSO₄: The final water molecule is more tightly bound and is removed at a higher temperature, generally between 250 °C and 420 °C, to form anhydrous cobalt sulfate.[2][4]

Decomposition of Anhydrous Cobalt Sulfate

Anhydrous cobalt sulfate (CoSO₄) is stable up to approximately 600 °C. Above this temperature, it decomposes into cobalt(II) oxide (CoO), sulfur dioxide (SO₂), and oxygen (O₂).[2] The decomposition temperature can extend up to 735 °C.[4] Some studies have also reported a crystalline transformation of anhydrous CoSO₄ at around 617 °C before the final decomposition.

Factors Influencing Decomposition

Several experimental parameters can affect the thermal decomposition profile of this compound:

-

Heating Rate: Higher heating rates can shift the decomposition temperatures to higher values.

-

Atmosphere: The composition of the surrounding atmosphere (e.g., inert vs. oxidizing) can influence the decomposition products and temperatures.

-

Particle Size: The particle size and morphology of the starting material can affect the kinetics of the decomposition process.

Conclusion

The thermal decomposition of this compound is a complex, multi-step process involving sequential dehydration followed by the decomposition of the anhydrous salt. A thorough understanding of this process, facilitated by techniques such as TGA, DTA, and DSC, is essential for the controlled synthesis of cobalt-based materials with tailored properties for various scientific and industrial applications. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound.

References